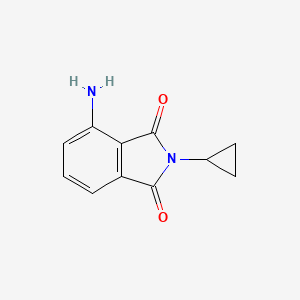
4-Bromo-2,3-dichloropyridine
Vue d'ensemble
Description
4-Bromo-2,3-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is used as an intermediate in the synthesis of various bio-relevant compounds .
Synthesis Analysis
The synthesis of substituted pyridines, such as this compound, often involves a ring cleavage methodology reaction. This process allows for the selective introduction of multiple functional groups . A method for synthesizing 5-Bromo-2,4-dichloropyridine has been reported, which involves using 2-amino-4-thloropyridine as a starting raw material. The key intermediate is obtained through a bromination reaction, followed by diazotization and chlorination to obtain the final product .Molecular Structure Analysis
The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine (3-Br-2HyP) has been investigated using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Applications De Recherche Scientifique
Halogen Exchange and Selective Functionalization
- Halogen/Halogen Displacement: 4-Bromo-2,3-dichloropyridine is explored for its reactivity in halogen/halogen displacement reactions, offering insights into the synthesis of diverse pyridine derivatives with potential applications in material science and pharmaceuticals (Schlosser & Cottet, 2002).
- Selective Functionalization: The selective functionalization of dichloropyridines, including this compound, is crucial for creating specific molecular structures, useful in the development of various chemicals and drugs (Marzi, Bigi & Schlosser, 2001).
In Coordination Chemistry
- Crystal Structure and Magnetic Behavior: In coordination chemistry, this compound forms complexes with copper(II) chloride and bromide. These complexes demonstrate unique crystal structures and magnetic properties, which are significant for the understanding of molecular interactions and material properties (Dubois, Landee, Rademeyer & Turnbull, 2019).
Advanced Organic Synthesis
- Chemoselective Sonogashira Reactions: It serves as a substrate in chemoselective Sonogashira reactions, facilitating the synthesis of complex organic compounds with potential applications in pharmaceuticals and agrochemicals (Rivera, Ehlers, Ohlendorf, Ponce, Rodríguez & Langer, 2019).
- Palladium-Mediated Functionalization: The compound is also used in selective palladium-mediated functionalization for synthesizing natural alkaloids, highlighting its role in complex organic synthesis and drug discovery (Baeza, Mendiola, Burgos, Alvarez-Builla & Vaquero, 2010).
Other Applications
- Suzuki Cross-Coupling Reactions: It is used in Suzuki cross-coupling reactions, a critical process in creating novel chemical entities for various industrial applications (Nazeer, Rasool, Mujahid, Mansha, Zubair, Kosar, Mahmood, Shah, Shah, Zakaria & Akhtar, 2020).
- Synthesis of Complex Molecules: Its role in synthesizing complex molecules, such as pyrazole-carboxylic acid amide compounds, demonstrates its importance in developing new chemicals and potential drugs (Yun-shang, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Bromo-2,3-dichloropyridine is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the carbon atoms in organic compounds that are involved in the SM cross-coupling reactions .
Mode of Action
In SM cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . In this process, the organoboron reagent (this compound) transfers an organic group to a metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of complex organic compounds .
Pharmacokinetics
Like other organoboron reagents, it is likely to have good bioavailability due to its stability and reactivity . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on the specific conditions of its use and the nature of the compounds it is combined with .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the nature of the solvent used . For example, the SM cross-coupling reactions in which this compound is used are known to be exceptionally mild and functional group tolerant .
Analyse Biochimique
Biochemical Properties
4-Bromo-2,3-dichloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This, in turn, affects various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, toxic or adverse effects can be observed. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. These metabolic interactions can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be actively transported into the nucleus, where it can interact with nuclear proteins and affect gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
4-bromo-2,3-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIJTLBBAZBULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652028 | |
| Record name | 4-Bromo-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020717-98-9 | |
| Record name | 4-Bromo-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)

![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)


![3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1372576.png)
![2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid](/img/structure/B1372578.png)



![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)

